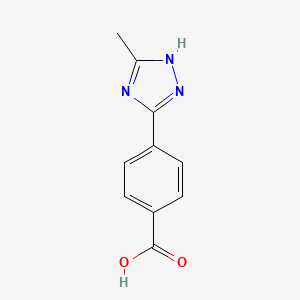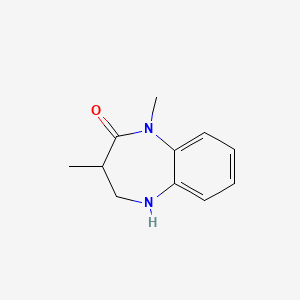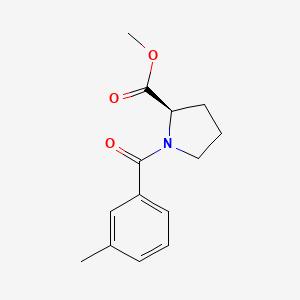
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as MMB-2201 and belongs to the class of synthetic cannabinoids. MMB-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2, which are responsible for the physiological and psychoactive effects of cannabis.
Applications De Recherche Scientifique
Bioactive Compounds and Pharmacological Profile
- Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, due to its pyrrolidine structure, is closely related to compounds explored for their pharmacological potential. The pyrrolidine ring is used widely in medicinal chemistry for treating human diseases due to its ability to explore the pharmacophore space efficiently and contribute to the stereochemistry of the molecule. Compounds with this structure, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, have shown a range of bioactivities in different biological systems through their interactions with various enzymes and receptors. The potential for binding through weak interactions, such as hydrogen bonds and coordination bonds, makes these compounds significant in biological applications (Li Petri et al., 2021).
Stereochemistry and Biological Activity
- The stereochemistry of compounds structurally similar to methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, like phenylpiracetam and its methyl derivative, has been investigated to understand their pharmacological profiles. Enantiomerically pure versions of these compounds have been explored for their central nervous system (CNS) activity. The relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers has been established, showing that the pharmacological advantages of certain stereoisomers justify the need for drug substance purification from the less active ones (Veinberg et al., 2015).
Functional Chemical Groups and CNS Activity
- Heterocyclic compounds with pyrrolidine rings, similar to methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, have been identified as potential lead molecules for synthesizing compounds with CNS activity. Functional chemical groups in these compounds, such as nitrogen, sulfur, and oxygen, contribute to their significant role in organic chemistry. These heterocycles replace carbon in a benzene ring to form structures like pyridine, which, due to their heteroatom content, can have effects ranging from depression to euphoria and convulsion in the CNS (Saganuwan, 2017).
Propriétés
IUPAC Name |
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQSCWQKLPTLU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



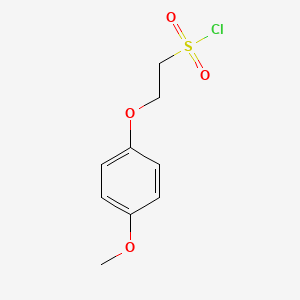
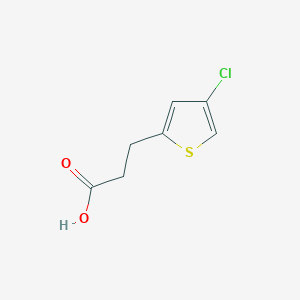
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)

![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
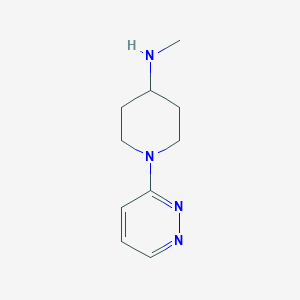
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)

